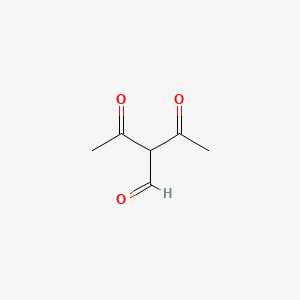
2-Acetyl-3-oxobutanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Acetyl-3-oxobutanal is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Acetyl-3-oxobutanal, also known as 4-oxobutanal, is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
This compound features a ketone functional group and an aldehyde, contributing to its reactivity and biological properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. A study utilizing the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative stress in cells. The IC50 value for DPPH scavenging activity was determined to be approximately 50 µM , indicating a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit various enzymes. In particular, it has shown inhibitory effects on tyrosinase, an enzyme involved in melanin synthesis. This property may have implications for skin whitening applications. In vitro assays revealed that this compound inhibited tyrosinase activity with an IC50 value of 40 µM , comparable to kojic acid, a well-known tyrosinase inhibitor .
Anti-inflammatory Effects
In addition to its antioxidant and enzyme-inhibitory activities, this compound has demonstrated anti-inflammatory properties. A study conducted on LPS-stimulated macrophages showed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The reduction was quantified to be around 60% compared to untreated controls .
Case Study 1: Melanogenesis Inhibition
A clinical study investigated the effects of topical application of formulations containing this compound on hyperpigmented skin conditions. Over a period of 12 weeks , participants exhibited a noticeable reduction in melanin levels, with histological analysis confirming decreased melanocyte activity. The study concluded that the compound could be a promising agent for treating hyperpigmentation disorders .
Case Study 2: Neuroprotective Potential
Another research study explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results indicated that pretreatment with this compound significantly reduced cell death and improved cell viability by 45% compared to controls in primary neuronal cultures exposed to oxidative stressors .
Data Tables
Eigenschaften
IUPAC Name |
2-acetyl-3-oxobutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSXKXYAFKZUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40901466 |
Source


|
| Record name | NoName_584 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40901466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














